molecular formula C21H23FN2O5S B2909629 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide CAS No. 1021041-34-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide

Cat. No.: B2909629
CAS No.: 1021041-34-8
M. Wt: 434.48
InChI Key: SRTQSSCVVQUWPF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a fluorobenzenesulfonyl group, and a piperidinylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the fluorobenzenesulfonyl group, and the coupling with the piperidinylacetamide moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions applied. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable subject for further research and development.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications for conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). This article reviews the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of the Benzodioxin Moiety : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonyl chlorides under controlled pH conditions to form sulfonamide derivatives.
  • Formation of Acetamide Derivatives : Subsequent reactions with bromoacetic acid derivatives lead to the formation of acetamide derivatives, which are then reacted with piperidine derivatives to yield the final product.

The general reaction can be summarized as follows:

Benzodioxin+Sulfonyl ChlorideSulfonamideAcetamide Derivative\text{Benzodioxin}+\text{Sulfonyl Chloride}\rightarrow \text{Sulfonamide}\rightarrow \text{Acetamide Derivative}

Enzyme Inhibition Studies

The biological activity of this compound has been evaluated primarily through enzyme inhibition assays:

  • α-glucosidase Inhibition : The compound exhibits weak to moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. In studies, IC50 values ranged from 81.12 μM to 86.31 μM for various derivatives compared to acarbose (IC50 = 37.38 μM) .
  • Acetylcholinesterase Inhibition : The potential for treating Alzheimer's Disease was explored through acetylcholinesterase inhibition studies. Some derivatives demonstrated promising inhibitory effects against this enzyme, suggesting a possible therapeutic application in neurodegenerative disorders .

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of related compounds:

Study Compound Activity IC50 Values
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideα-glucosidase Inhibition81.12 μM
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-fluorobenzenesulfonamideAcetylcholinesterase InhibitionNot specified
Various derivativesα-glucosidase InhibitionRanging from 81.12 μM to 86.31 μM

Structural Characterization

The synthesized compounds were characterized using various spectroscopic techniques including IR and NMR spectroscopy. The structural integrity and purity were confirmed through Thin Layer Chromatography (TLC) and Mass Spectrometry (MS) .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O5S/c22-15-4-7-18(8-5-15)30(26,27)24-10-2-1-3-17(24)14-21(25)23-16-6-9-19-20(13-16)29-12-11-28-19/h4-9,13,17H,1-3,10-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTQSSCVVQUWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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